2,3,3',4,4',5-Hexachlorobiphenyl-2',6,6'-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is an isotopically labelled compound, often used in scientific research for monitoring environmental chemical exposure . This compound is a derivative of polychlorinated biphenyls (PCBs), which are known for their persistence in the environment and potential health impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and involves multiple steps to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of isotopically labelled reagents is crucial in the production of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 for research purposes .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction may produce less chlorinated biphenyls .
Scientific Research Applications
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is widely used in various fields of scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: Employed in studies investigating the biological effects of PCBs on living organisms.
Medicine: Utilized in toxicological studies to understand the health impacts of PCB exposure.
Industry: Applied in the development of wearable monitoring devices for detecting environmental chemical exposure
Mechanism of Action
The mechanism of action of 2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 involves its interaction with cellular components, leading to disruption of normal cellular functions. It acts as an endocrine disruptor, interfering with hormone signaling pathways. The compound can bind to hormone receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
- 3,3’,4,4’,5,5’-Hexachlorobiphenyl
Uniqueness
2,3,3’,4,4’,5-Hexachlorobiphenyl-2’,6,6’-d3 is unique due to its isotopic labeling, which makes it particularly useful in tracing and monitoring studies. This isotopic labeling allows for precise detection and quantification in various analytical applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H4Cl6 |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-deuterio-6-(3,4-dichloro-2,6-dideuteriophenyl)benzene |
InChI |
InChI=1S/C12H4Cl6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H/i1D,3D,4D |
InChI Key |
LCXMEXLGMKFLQO-IWDQAABOSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)[2H])[2H])Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.